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Cat. No.: B089773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dehydrozingerone, scientifically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one,

is a phenolic compound naturally occurring in ginger (Zingiber officinale) rhizomes. It is also

recognized as a structural analog of curcumin. This technical guide provides a comprehensive

overview of the fundamental chemical properties of dehydrozingerone, including its

physicochemical characteristics, spectral data, synthesis, and reactivity. The information is

presented to support research and development activities in various scientific disciplines,

particularly in drug discovery and development where dehydrozingerone has shown potential

as a versatile scaffold. All quantitative data is summarized in structured tables, and detailed

experimental protocols for key synthetic and analytical methods are provided. Visual diagrams

generated using Graphviz are included to illustrate key chemical processes.

Physicochemical Properties
Dehydrozingerone is a crystalline solid, typically appearing as pale yellow to brilliant yellow

needles.[1] It possesses a sweet, warm, and tenacious odor. A comprehensive summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dehydrozingerone
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Property Value Source(s)

Molecular Formula C₁₁H₁₂O₃ [1]

Molecular Weight 192.21 g/mol [1]

Melting Point 125-131 °C [2][3]

Boiling Point ~268-348.2 °C (estimated) [2]

Solubility

    in Water

Slightly soluble / Insoluble

(~3163 mg/L at 25 °C,

estimated)

[1][2][4]

    in Ethanol
Moderately soluble (up to 20

mg/mL)
[1][5]

    in DMSO Soluble (up to 25 mg/mL) [5]

pKa (acidic) 9.51 - 9.94 (predicted)

CAS Number 1080-12-2 [5]

IUPAC Name
(E)-4-(4-hydroxy-3-

methoxyphenyl)but-3-en-2-one
[1]

Synonyms

Feruloylmethane,

Vanillylidenacetone,

Dehydrogingerone

[1]

Spectral Properties
The structural elucidation of dehydrozingerone is well-supported by various spectroscopic

techniques.

UV-Vis Spectroscopy
Dehydrozingerone exhibits characteristic ultraviolet-visible absorption due to its conjugated

system. The absorption maxima (λmax) are solvent-dependent.

Table 2: UV-Vis Absorption Data for Dehydrozingerone
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Solvent λmax (nm) Source(s)

Methanol 272, 328 [3]

Acetone 334 (E-isomer), 338 (Z-isomer) [6][7]

Infrared (IR) Spectroscopy
The IR spectrum of dehydrozingerone reveals the presence of its key functional groups.

Table 3: Key IR Absorption Bands of Dehydrozingerone

Wavenumber (cm⁻¹) Functional Group Source(s)

3463 -OH (hydroxyl), stretching [3]

1679
C=O (α,β-unsaturated ketone),

stretching
[3]

1580, 1519 C=C (aromatic), stretching [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure of

dehydrozingerone. The data presented below is for the thermodynamically more stable (E)-

isomer.

Table 4: ¹H NMR Spectral Data for Dehydrozingerone (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3907648/
https://www.mdpi.com/1420-3049/29/24/5901
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678602/
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907648/
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Source(s)

2.38 s - -CH₃ (acetyl)

3.94 s -
-OCH₃

(methoxyl)

6.60 d 16.0 H-β (olefinic)

6.94 d 8.0 H-5' (aromatic)

7.06 d 1.5 H-2' (aromatic)

7.10 dd 8.0, 1.5 H-6' (aromatic)

7.46 d 16.0 H-α (olefinic)

Table 5: ¹³C NMR Spectral Data for Dehydrozingerone (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Source(s)

27.0 -CH₃ (acetyl)

55.7 -OCH₃ (methoxyl)

109.1 C-2'

114.5 C-5'

123.2 C-6'

124.7 C-β

126.6 C-1'

143.4 C-α

146.6 C-4'

148.0 C-3'

198.1 C=O (ketone)
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of dehydrozingerone and provides insights

into its fragmentation pattern.

Table 6: Mass Spectrometry Data for Dehydrozingerone

m/z Ion Source(s)

193 [M+H]⁺

215 [M+Na]⁺

177 [M-CH₃]⁺

145 [M-CH₃-CO]⁺

Synthesis and Reactivity
Synthesis
Dehydrozingerone is most commonly synthesized via a base-catalyzed aldol condensation

(Claisen-Schmidt condensation) between vanillin and acetone.[8]

Reaction Setup: Dissolve vanillin (1.0 eq) in acetone (excess).

Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., 10% NaOH or

KOH) to the reaction mixture.

Reaction: Continue stirring at room temperature for 24-48 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Workup: Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to precipitate the

crude product.

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable

solvent system (e.g., aqueous ethanol) to yield pure dehydrozingerone.[2]
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Synthesis workflow for dehydrozingerone.

Reactivity
The chemical structure of dehydrozingerone, featuring a phenolic hydroxyl group, an α,β-

unsaturated ketone system, and an aromatic ring, allows for a variety of chemical

modifications.

Acetylation: The phenolic hydroxyl group can be readily acetylated using acetic anhydride in

the presence of a base like pyridine.

Methylation: The phenolic hydroxyl group can be methylated, for example, using methyl

iodide and a weak base such as potassium carbonate.

Glucosidation: The hydroxyl group can undergo glucosidation to form glycosidic bonds.

Hydrogenation: The carbon-carbon double bond of the enone system can be selectively

hydrogenated to yield zingerone.

E/Z Isomerization: The double bond in dehydrozingerone is typically in the more stable (E)-

configuration. However, it can undergo photoisomerization to the (Z)-isomer upon exposure

to UV light.[6][9] The (Z)-isomer is generally less stable and may revert to the (E)-form.[6][9]
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Key reactivity pathways of dehydrozingerone.

Structural Features and Stereochemistry
Dehydrozingerone consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to an

acetone moiety via a propenone bridge. The molecule possesses several key functional groups

that dictate its chemical behavior: a phenolic hydroxyl group, a methoxy group, an aromatic

ring, and an α,β-unsaturated ketone.

The double bond in the propenone linker gives rise to geometric isomerism. The naturally

occurring and more stable isomer is the (E)-isomer, where the bulky substituents on the double

bond are on opposite sides.[1][6] The IUPAC name, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-

en-2-one, reflects this stereochemistry. The less stable (Z)-isomer can be formed through

photoisomerization.[6][9]

Stability and Storage
Dehydrozingerone is a relatively stable compound under standard laboratory conditions. For

long-term storage, it is recommended to be kept in a cool, dry, and dark place. Solutions in

DMSO or ethanol can be stored at -20 °C for up to a month.[5] The solid form is stable for at

least one year when stored appropriately.[5]

Conclusion
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This technical guide has summarized the core chemical properties of dehydrozingerone,

providing a valuable resource for scientists and researchers. The presented data on its

physicochemical properties, detailed spectral characteristics, established synthetic protocols,

and reactivity profile will facilitate its use in further research and development, particularly in the

design and synthesis of new therapeutic agents. The provided diagrams offer a clear visual

representation of its synthesis and chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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